(S)-3-Amino-5-hexynoic acid hydrochloride

Catalog No.
S3356578
CAS No.
332064-85-4
M.F
C6H10ClNO2
M. Wt
163.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-5-hexynoic acid hydrochloride

CAS Number

332064-85-4

Product Name

(S)-3-Amino-5-hexynoic acid hydrochloride

IUPAC Name

(3S)-3-aminohex-5-ynoic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

FVKOZZHCHSRKJA-JEDNCBNOSA-N

SMILES

C#CCC(CC(=O)O)N.Cl

Canonical SMILES

C#CCC(CC(=O)O)N.Cl

Isomeric SMILES

C#CC[C@@H](CC(=O)O)N.Cl

(S)-3-Amino-5-hexynoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.601 g/mol. It is characterized by its unique structure, which includes an alkyne functional group, making it significant in various chemical applications. This compound is typically used for labeling and detection purposes in biochemical research and has shown promise in various synthetic pathways due to its reactivity .

Properties

  • Molecular Formula: C₆H₁₀ClNO₂
  • Molecular Weight: 163.601 g/mol
  • CAS Number: 270596-46-8
  • Solubility: Soluble in water (90 g/L at 25°C)
  • Sensitivity: Air sensitive and incompatible with oxidizing agents .

  • Bioconjugation

    Due to the presence of both an amino group and an alkyne functional group, (S)-3-Amino-5-hexynoic acid hydrochloride can be a useful tool in bioconjugation reactions. The amino group allows it to be attached to biomolecules like antibodies or peptides, while the alkyne can be used for further modification using click chemistry techniques []. Click chemistry offers a reliable and efficient way to label biomolecules for various research applications.

  • Metabolic studies

    The unique structure of (S)-3-Amino-5-hexynoic acid hydrochloride has the potential to be used in metabolic studies. Researchers have proposed its use as a probe to investigate specific metabolic pathways, however, more research is required to validate its efficacy for this purpose [].

Typical of amino acids and alkyne compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Coupling Reactions: The alkyne moiety allows for coupling reactions, particularly in the synthesis of more complex organic molecules.
  • Decarboxylation: Under certain conditions, this compound can undergo decarboxylation, leading to the formation of new carbon skeletons .

The synthesis of (S)-3-Amino-5-hexynoic acid hydrochloride can be achieved through several methods:

  • Alkyne Formation: Starting from a suitable precursor, such as an alkene or aliphatic compound, followed by the introduction of an amine group.
  • Chiral Resolution: Utilizing chiral pools or asymmetric synthesis techniques to ensure the (S)-enantiomer is produced.
  • Hydrochloride Salt Formation: The free base form of (S)-3-Amino-5-hexynoic acid can be converted into its hydrochloride salt by treatment with hydrochloric acid .

(S)-3-Amino-5-hexynoic acid hydrochloride finds applications in various fields:

  • Biochemical Research: Used as a labeling agent for proteins and peptides.
  • Synthetic Chemistry: Acts as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potentially useful in drug design due to its unique structural properties .

Studies on the interactions of (S)-3-Amino-5-hexynoic acid hydrochloride with other biomolecules are still emerging. Its ability to form complexes with metal ions and other organic compounds makes it a subject of interest for further exploration in coordination chemistry and drug delivery systems. Preliminary data suggests that it may interact with enzymes or receptors involved in metabolic pathways, although comprehensive interaction studies are needed to elucidate these mechanisms fully .

Several compounds share structural similarities with (S)-3-Amino-5-hexynoic acid hydrochloride, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Aspects
HomopropargylglycineSimilar backbone with propargyl groupKnown for its role in neurotransmitter synthesis
L-AlanineSimple amino acid structureFundamental building block in proteins
PropargylglycineContains an alkyne groupUsed in various synthetic applications
3-Aminopropionic AcidShorter carbon chainLess sterically hindered than hexynoic acid

(S)-3-Amino-5-hexynoic acid hydrochloride is distinguished by its longer carbon chain and specific alkyne functionality, which enhances its reactivity compared to simpler amino acids and derivatives .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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